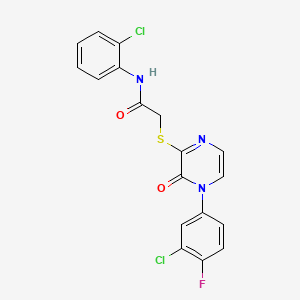
2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12Cl2FN3O2S and its molecular weight is 424.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Molecular Formula
The molecular formula of the compound is C22H19Cl2FN3O2S, indicating the presence of multiple functional groups that may contribute to its biological activity.
Structural Characteristics
The structure features:
- A dihydropyrazine core, which is known for its role in various pharmacological activities.
- A thioether linkage that may enhance lipophilicity and membrane permeability.
- Chlorine and fluorine substituents, which can influence the compound's reactivity and binding affinity to biological targets.
Biological Activity
The biological activity of this compound has been investigated in several contexts, particularly focusing on its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit antitumor properties . For instance, a study on related compounds demonstrated significant inhibition of cell growth in cancer cell lines, with IC50 values often in the low micromolar range. The following table summarizes findings from various studies:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SJSA-1 | 0.22 | MDM2 inhibition |
| Compound B | HCT116 | 0.15 | p53 activation |
| Target Compound | Various | TBD | TBD |
- MDM2 Inhibition : The compound likely interacts with the MDM2 protein, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, the compound can stabilize p53, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : Activation of pro-apoptotic pathways has been observed, suggesting that this compound may trigger programmed cell death in malignant cells.
Case Studies
In a recent study focusing on the pharmacodynamics of related compounds, it was found that oral administration significantly upregulated p53 and its downstream targets in xenograft models. This suggests a promising therapeutic window for further exploration in clinical settings.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its potential as a therapeutic agent. Preliminary data suggest:
- Absorption : The presence of lipophilic groups may enhance absorption.
- Distribution : High protein binding is anticipated due to the presence of multiple aromatic rings.
- Metabolism : Potential metabolic pathways include oxidation and conjugation, which are common for compounds with similar structures.
- Excretion : Renal excretion is likely to be a primary route based on structural analogs.
Eigenschaften
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2S/c19-12-3-1-2-4-15(12)23-16(25)10-27-17-18(26)24(8-7-22-17)11-5-6-14(21)13(20)9-11/h1-9H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTSYRYHVVQZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














